molecular formula C14H17NO3 B067076 1-Benzoyl-2-methylpiperidine-2-carboxylic acid CAS No. 162648-37-5

1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Cat. No.: B067076
CAS No.: 162648-37-5
M. Wt: 247.29 g/mol
InChI Key: OFNWTLAASXRJGP-UHFFFAOYSA-N
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Description

1-Benzoyl-2-methylpiperidine-2-carboxylic acid, commonly known as BTMPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxylic acid derivatives and has a molecular weight of 261.3 g/mol.

Scientific Research Applications

Synthesis of New Amides New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized, showcasing the reactivity of similar compounds in chemical synthesis. This synthesis process contributes to the development of pharmacologically active compounds like imatinib, an antileukemic agent (Koroleva et al., 2011).

Influence of Benzoic Acid Derivatives in Foods While the focus is on benzoic acid, the study of its derivatives, including benzoyl compounds, in foods and additives provides insights into the widespread occurrence and potential health impacts of these compounds. They are used for their antibacterial and antifungal properties and are largely distributed in the environment (del Olmo et al., 2017).

Antibacterial Evaluation of Benzoylamino Derivatives The synthesis of benzoylamino derivatives, showing valuable biological activities, highlights the potential biomedical applications of these compounds. Their structural elucidation and antibacterial evaluation underpin their significance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Structural Analysis and Reactivity Predictions The study of the structural relationships and reactivity of benzoyl derivatives under physiological conditions provides insights into their stability and reactivity, crucial for understanding their behavior in biological systems (Baba & Yoshioka, 2009).

Synthesis and Antiviral Properties Research into the synthesis and structure-activity relationships of benzoylamino derivatives as inhibitors of adenovirus replication points to the therapeutic potential of these compounds in antiviral applications (Öberg et al., 2012).

Crystal Structure and Theoretical Reactivity Investigations into the crystal structures and theoretical predictions of the reactivity of benzoyl isothiocyanate derivatives contribute to the understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Odame et al., 2015).

Benzoic Acid Biosynthesis Research into the biosynthesis of benzoic acid in plants and bacteria reveals the complex biochemical pathways involved and the significance of these processes in producing a variety of natural products and pharmaceuticals (Hertweck et al., 2001).

Synthesis of Constrained Derivatives The synthesis of constrained carboxylic acid derivatives showcases innovative approaches in organic synthesis, potentially leading to the development of novel compounds with specific chemical and biological properties (Szakonyi et al., 2002).

Antitumor Activity of Organotin Carboxylates The synthesis and characterization of organotin carboxylates and their antitumor activities underline the potential pharmaceutical applications of these compounds in cancer treatment (Sakho et al., 2010).

Safety and Hazards

The safety information available indicates that “1-Benzoyl-2-methylpiperidine-2-carboxylic acid” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

1-benzoyl-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(13(17)18)9-5-6-10-15(14)12(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNWTLAASXRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-37-5
Record name 1-benzoyl-2-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate (6.49 g, 23.51 mmol) was dissolved in EtOH (54 mL) and H2O (16 mL). NaOH (2.75 g, 68.6 mmol) was added and the reaction was heated to 40° C. for 1 h. An additional portion of NaOH (2.75 g, 68.6 mmol) was added and the reaction was heated to 65° C. for 1 h. The ethanol was removed and the residue was diluted with 50 mL of H2O. The pH was adjusted to ~2 with HCl (c). The aqueous layer was extracted 3× with ether and ethyl acetate. Removal of solvent provided 0.75 g, 22% yield of 1-benzoyl-2-methyl-piperidine-2-carboxylic acid. 1H NMR (200 MHz, DMSO) δ1.4 (s, 3H), 1.5-1.9 (comp m, 4H), 3.0 (m, 2H), 3.4 (m, 2H), 7.4 (m, 5H).
Name
Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate
Quantity
6.49 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
2.75 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four

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